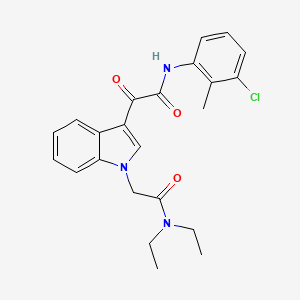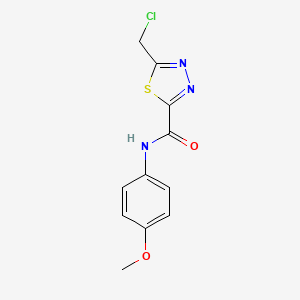
5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The molecule also has a chloromethyl group (-CH2Cl) and a methoxyphenyl group (C6H4OCH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, chloromethyl group, and methoxyphenyl group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds related to 5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide involves various chemical reactions to form complex structures. For example, a compound synthesized via condensation involving an extended aromatic system, where the benzene and oxadiazole rings are coplanar, highlights the structural complexity and potential for diverse applications in research (Wang et al., 2007).
Anticancer Activity
Thiadiazole derivatives have been studied for their potential in cancer treatment. For instance, a study on 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting the potential use of these compounds in cancer research and treatment (Kumar et al., 2010).
Anti-Inflammatory and Analgesic Properties
Some thiadiazole derivatives exhibit anti-inflammatory and analgesic activities, with certain compounds showing high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and analgesic activity. This suggests their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Thiadiazole derivatives have been researched for their use as corrosion inhibitors. A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in acidic environments showed a high degree of protection, highlighting the compound's industrial application potential (Attou et al., 2020).
Fungicidal Activity
Thiadiazole derivatives are also explored for their fungicidal properties. A study on N-(1,3,4-thiadiazolyl) thiazolyl carboxamides revealed moderate fungicidal activity against tested fungi, suggesting their use in agricultural and pharmaceutical applications (Zi-lon, 2015).
Antimicrobial Agents
The synthesis of Mannich bases of thiadiazole derivatives has shown potential as antimicrobial agents, indicating their importance in developing new antimicrobial drugs (Sah et al., 2014).
Nematocidal Activity
Novel thiadiazole derivatives have been synthesized with significant nematocidal activity, suggesting their potential in pest control and agricultural applications (Liu et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-17-8-4-2-7(3-5-8)13-10(16)11-15-14-9(6-12)18-11/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCZBDYLOGCODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)
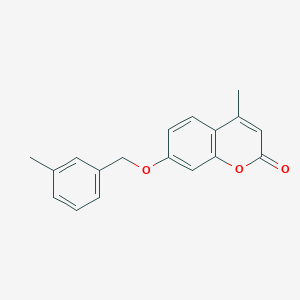
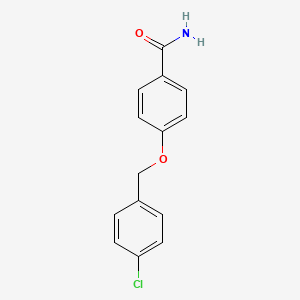

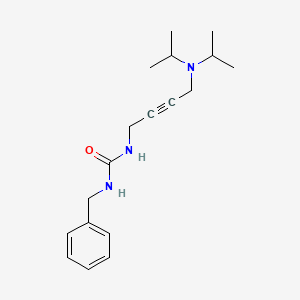
![4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2578887.png)
![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)
![(2-Methoxypyridin-3-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578891.png)
![N-[(4-methylphenyl)sulfonyl]norleucine](/img/structure/B2578892.png)
![[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2578893.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B2578897.png)
